molecular formula C23H23N3O2S B12142281 (5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142281
M. Wt: 405.5 g/mol
InChI Key: PYFSXIKMCMQUER-SILNSSARSA-N
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Description

(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with a hexyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring, which can be synthesized by the cyclization of hydrazine derivatives with carbon disulfide.

    Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled together through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thiazolotriazole intermediate and 2-(hexyloxy)benzaldehyde in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group can be substituted with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thiazolotriazole derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of (5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Protein Binding: It can bind to proteins, altering their conformation and affecting their biological activity.

    Cellular Pathways: The compound can modulate cellular pathways by interacting with signaling molecules, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[2-(methoxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-[2-(ethoxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

  • Hexyloxy Substitution : The presence of the hexyloxy group in (5Z)-5-[2-(hexyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one imparts unique lipophilic properties, enhancing its interaction with lipid membranes and potentially improving its bioavailability.
  • Structural Complexity : The compound’s complex structure, with fused thiazole and triazole rings, provides a unique scaffold for drug design and development.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

(5Z)-5-[(2-hexoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O2S/c1-2-3-4-10-15-28-19-14-9-8-13-18(19)16-20-22(27)26-23(29-20)24-21(25-26)17-11-6-5-7-12-17/h5-9,11-14,16H,2-4,10,15H2,1H3/b20-16-

InChI Key

PYFSXIKMCMQUER-SILNSSARSA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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